4-Methyltetrahydro-2H-pyran-4-carbonitrile IUPAC name and structure
4-Methyltetrahydro-2H-pyran-4-carbonitrile IUPAC name and structure
An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics.[2] Within this important class of heterocycles, 4-Methyltetrahydro-2H-pyran-4-carbonitrile emerges as a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, structure, synthesis, and characterization, with a focus on its potential applications in the field of drug discovery.
Nomenclature and Structure
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.
IUPAC Name: The systematic IUPAC name for this compound is 4-methyloxane-4-carbonitrile .[3][4] The term "oxane" is the Hantzsch-Widman name for the saturated six-membered heterocyclic ether, which is synonymous with tetrahydropyran.
Synonyms: It is also commonly referred to as 4-Methyltetrahydro-2H-pyran-4-carbonitrile.[3][4]
CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 856255-87-3 .[3][4][5]
Chemical Structure: The molecule consists of a central tetrahydropyran ring. At the C4 position, it bears two substituents: a methyl group (-CH₃) and a nitrile group (-C≡N). This quaternary center introduces a specific three-dimensional arrangement that can be exploited in the design of drug candidates.
Figure 1: 2D Chemical Structure of 4-Methyltetrahydro-2H-pyran-4-carbonitrile.
Physicochemical Properties
A summary of the key computed physicochemical properties is presented in Table 1. These properties are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [3][4] |
| Molecular Weight | 125.17 g/mol | [3][5] |
| InChI Key | OIHJPJRYKCFRAL-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1(C#N)CCOCC1 | [4] |
| XLogP3 | 0.7 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
Table 1: Key Physicochemical Properties of 4-Methyltetrahydro-2H-pyran-4-carbonitrile.
Synthesis and Mechanistic Insights
The synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile can be efficiently achieved from the readily available starting material, Tetrahydro-4H-pyran-4-one. A plausible and effective synthetic route involves a two-step process: a Strecker-type synthesis to form an α-aminonitrile, followed by methylation.
A related and highly efficient one-pot method for creating a similar spirocyclic core is the Bucherer-Bergs reaction, which converts ketones into spiro-hydantoins.[1] The principles of nucleophilic addition to the ketone are central to the synthesis of the target molecule.
Proposed Synthetic Workflow
The proposed synthesis involves the formation of a cyanohydrin intermediate, followed by methylation. A more direct approach could be the nucleophilic addition of a methyl group followed by the introduction of the nitrile. However, a robust method would be the nucleophilic addition of cyanide to the ketone, followed by methylation of the resulting cyanohydrin.
Caption: Proposed synthetic workflow for 4-Methyltetrahydro-2H-pyran-4-carbonitrile.
Experimental Protocol
Step 1: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile-4-ol (Cyanohydrin Formation)
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In a round-bottom flask equipped with a magnetic stirrer, dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent mixture such as ethanol and water.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of potassium cyanide (KCN, 1.1 eq) in water to the stirred solution.
-
Maintain the temperature at 0-5 °C and stir the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction with a weak acid (e.g., acetic acid) to neutralize any excess cyanide.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 2: Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile (Methylation)
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Dissolve the crude cyanohydrin from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Methyltetrahydro-2H-pyran-4-carbonitrile.
Structural Elucidation and Characterization
The identity and purity of the synthesized 4-Methyltetrahydro-2H-pyran-4-carbonitrile would be confirmed using a suite of standard spectroscopic techniques. The expected data are summarized in Table 2.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~1.3-1.5 ppm), and the diastereotopic methylene protons of the tetrahydropyran ring (multiplets, ~1.6-2.0 ppm and ~3.6-4.0 ppm). The integration of these signals should correspond to a 3:4:4 ratio. |
| ¹³C NMR | A signal for the nitrile carbon (~120 ppm), the quaternary carbon at C4, the methyl carbon, and two distinct signals for the methylene carbons of the pyran ring (C2/C6 and C3/C5). |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (-C≡N) stretch around 2240 cm⁻¹. The absence of a broad O-H stretch (from the cyanohydrin intermediate) and a C=O stretch (from the starting ketone) would indicate the completion of the reaction. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 125.17. |
Table 2: Expected Spectroscopic Data for 4-Methyltetrahydro-2H-pyran-4-carbonitrile.
Applications in Medicinal Chemistry and Drug Discovery
The tetrahydropyran motif is a cornerstone in modern drug design, valued for its ability to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1] Organic synthesis plays a critical role in transforming drug discovery by providing novel molecular entities.[6]
4-Methyltetrahydro-2H-pyran-4-carbonitrile serves as a versatile intermediate for introducing a substituted tetrahydropyran ring into a target molecule. The nitrile group is a particularly useful functional handle that can be transformed into a variety of other functionalities, including:
-
Amines: Reduction of the nitrile yields a primary amine, which can be further functionalized to form amides, sulfonamides, or used in reductive amination reactions.
-
Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, a common functional group in drug molecules for interacting with biological targets or improving solubility.
-
Tetrazoles: Cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.
The presence of the quaternary center at the 4-position provides a rigid scaffold that can be used to project substituents into specific vectors in three-dimensional space, which is crucial for optimizing interactions with protein binding pockets. The pyran ring itself is a key component in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2][7]
Conclusion
4-Methyltetrahydro-2H-pyran-4-carbonitrile, or 4-methyloxane-4-carbonitrile, is a valuable and synthetically accessible building block for drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of the nitrile group, makes it an attractive intermediate for the creation of novel and complex molecules with therapeutic potential. The inherent properties of the tetrahydropyran scaffold offer a reliable strategy for enhancing the drug-like properties of new chemical entities. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry.
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